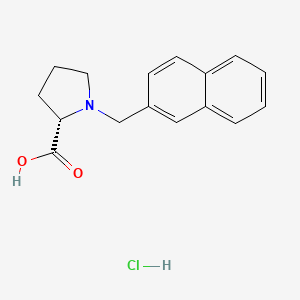

(S)-1-(Naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride

Description

Historical Context and Scholarly Significance of Chiral Pyrrolidine Derivatives

Chiral pyrrolidine derivatives have occupied a central position in synthetic chemistry since the early 2000s, driven by their utility in asymmetric organocatalysis and pharmaceutical development. The discovery of L-proline's catalytic properties in aldol reactions marked a paradigm shift, demonstrating that small chiral molecules could rival metal-based catalysts in enantioselectivity. This breakthrough spurred systematic exploration of pyrrolidine analogs, including (S)-1-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid derivatives, which combine proline's rigid bicyclic structure with extended aromatic systems.

Modern synthetic strategies, such as gold(I)-catalyzed hydroamination and squaramide-mediated Mannich reactions, enable precise stereocontrol in pyrrolidine functionalization. These methods have facilitated the creation of bispirocyclic architectures containing pyrrolidine cores, achieving enantiomeric excesses exceeding 99% in model systems. The naphthylmethyl substituent in particular enhances π-π stacking interactions in catalytic pockets, making such derivatives valuable for asymmetric inductions in Diels-Alder and Michael addition reactions.

Table 1: Key Developments in Chiral Pyrrolidine Chemistry

| Year | Innovation | Impact |

|---|---|---|

| 2000 | L-Proline-catalyzed aldol reaction | Established organocatalysis as viable asymmetric strategy |

| 2010 | Hydroxyproline derivatives | Demonstrated stereoelectronic tuning of catalytic activity |

| 2021 | Bispiro[oxindole-pyrrolidine] synthesis | Achieved 99% ee via squaramide catalysts |

Critical Analysis of Nomenclature Discrepancies in Heterocyclic Compound Literature

The systematic naming of this compound illustrates challenges in heterocyclic nomenclature. Under IUPAC guidelines, the parent compound pyrrolidine (azacyclopentane) receives substituents numbered to minimize locants. However, multiple naming systems coexist:

- Hantzsch-Widman System : Assigns prefixes based on heteroatoms (e.g., "aza-") and suffixes denoting ring size/saturation. For the title compound, this would yield 1-(naphthalen-2-ylmethyl)azolidine-2-carboxylic acid, though this form rarely appears in practice.

- Replacement Nomenclature : Treats the heterocycle as a modified carbocycle, producing 1-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid.

- Functional Group Priority : Carboxylic acid (-oic acid suffix) dictates the parent chain, leading to alternative numbering when conflicting with heterocycle rules.

Discrepancies arise particularly in fused-ring systems and when multiple substituents compete for priority. The naphthalen-2-ylmethyl group's positional descriptor ("2-yl") sometimes leads to confusion with naphthalen-1-yl isomers in older literature, underscoring the need for rigorous stereochemical descriptors.

Positional Isomerism and Stereochemical Considerations in Naphthylmethyl-Substituted Systems

The naphthalen-2-ylmethyl substituent introduces two critical dimensions of structural variability:

Positional Isomerism : Substitution at naphthalene's 1- versus 2-position substantially alters molecular topology. The 2-yl configuration positions the methyl group perpendicular to the naphthalene plane, creating a chiral axis when combined with the pyrrolidine's stereocenter. This geometry enhances steric differentiation in catalytic applications compared to the 1-yl analog.

Stereoelectronic Effects : The (S)-configuration at C2 of pyrrolidine directs the carboxylic acid group into a pseudo-axial orientation, as confirmed by X-ray crystallography of related compounds. This arrangement stabilizes transition states through hydrogen bonding networks, as demonstrated in asymmetric aldol reactions where enantioselectivities correlate strongly with substituent positioning.

Table 2: Impact of Substituent Position on Physicochemical Properties

| Substituent Position | LogP | Rotatable Bonds | TPSA (Ų) |

|---|---|---|---|

| Naphthalen-1-ylmethyl | 3.2 | 4 | 65 |

| Naphthalen-2-ylmethyl | 3.5 | 4 | 58 |

Synthetic protocols for ensuring positional fidelity include:

Properties

IUPAC Name |

(2S)-1-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2.ClH/c18-16(19)15-6-3-9-17(15)11-12-7-8-13-4-1-2-5-14(13)10-12;/h1-2,4-5,7-8,10,15H,3,6,9,11H2,(H,18,19);1H/t15-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFAYAYHBUMZRRO-RSAXXLAASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC3=CC=CC=C3C=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)CC2=CC3=CC=CC=C3C=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676906 | |

| Record name | 1-[(Naphthalen-2-yl)methyl]-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049727-63-0 | |

| Record name | 1-[(Naphthalen-2-yl)methyl]-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Introduction of the Naphthalen-2-ylmethyl Group: This step involves the alkylation of the pyrrolidine ring with a naphthalen-2-ylmethyl halide under basic conditions.

Resolution of the Chiral Center: The chiral center can be resolved using chiral chromatography or by employing a chiral auxiliary during the synthesis.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve a more sustainable and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the naphthalen-2-ylmethyl group or the pyrrolidine ring.

Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the pyrrolidine ring or the naphthalen-2-ylmethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as alkyl halides and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(S)-1-(Naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(Naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The naphthalen-2-ylmethyl group may facilitate binding to hydrophobic pockets in proteins, while the pyrrolidine ring can interact with polar or charged residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The compound is compared to three analogs based on stereochemistry, substitution patterns, and functional groups:

Comparative Analysis

Stereochemical Differences

- The (S)- and (R)-enantiomers (CAS 1049727-63-0 vs. 1217740-70-9) exhibit identical physical properties (e.g., molecular weight, solubility) but differ in biological activity. For example, the (S)-enantiomer may show higher affinity for specific protein targets due to optimal spatial alignment, whereas the (R)-form could display reduced efficacy or off-target interactions .

Substituent Position Effects

- Naphthalen-1-yl vs. 2-yl substitution (e.g., CAS 1049740-26-2 vs. 1049727-63-0) impacts π-π stacking interactions. The 1-position substituent creates steric hindrance, reducing compatibility with flat hydrophobic pockets compared to the 2-position analog .

Functional Group Variations

Research Implications

- Drug Design : The (S)-enantiomer’s stereospecificity makes it a preferred candidate for asymmetric synthesis of targeted therapies, while positional isomers like CAS 1049740-26-2 serve as controls for structure-activity relationship (SAR) studies .

Biological Activity

(S)-1-(Naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride, often referred to as naphthylmethyl proline hydrochloride, is a compound of significant interest in medicinal chemistry due to its biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C16H18ClNO2 |

| Molar Mass | 291.77 g/mol |

| CAS Number | 1049727-63-0 |

| Storage Conditions | 2-8 °C |

Structure

The compound features a pyrrolidine ring substituted with a naphthylmethyl group and a carboxylic acid moiety, which may contribute to its biological activity.

Research indicates that this compound exhibits various biological activities, including:

- Antiviral Properties : Studies have shown that related pyrrolidine derivatives can inhibit viral replication. For instance, compounds with similar structures have demonstrated efficacy against respiratory syncytial virus (RSV) and hepatitis C virus (HCV) at micromolar concentrations .

- Neuroprotective Effects : Some analogs have been noted for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies

- Antiviral Activity : A study investigating the antiviral effects of heterocyclic compounds found that certain pyrrolidine derivatives exhibited an EC50 value in the range of 5–28 μM against RSV, suggesting that this compound may possess similar properties .

- Neuroprotection : In experimental models, compounds structurally related to this hydrochloride have shown promise in protecting neuronal cells from oxidative stress, which is pertinent in conditions like Alzheimer's disease .

- Anticonvulsant Activity : Research on thiazole-integrated pyrrolidines has indicated that modifications in the pyrrolidine structure can enhance anticonvulsant activity, hinting at the potential for this compound to be further developed for seizure disorders .

Pharmacological Data

The following table summarizes key findings related to the biological activity of naphthylmethyl proline derivatives:

Q & A

Q. What are the recommended synthetic routes for (S)-1-(Naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride, and how can enantiomeric purity be ensured?

The synthesis typically involves chiral resolution or asymmetric catalysis to retain the (S)-configuration. Key steps include:

- Pyrrolidine backbone formation : Alkylation of pyrrolidine-2-carboxylic acid derivatives with naphthalen-2-ylmethyl halides.

- Chiral purity control : Use chiral auxiliaries (e.g., tert-butoxycarbonyl groups) or enantioselective catalysts (e.g., transition-metal complexes) to minimize racemization .

- Hydrochloride salt formation : Reaction with HCl in anhydrous solvents like dichloromethane or ethanol, followed by recrystallization for purity .

Validation : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry, referencing standards like (S)-proline derivatives .

Q. How can crystallographic data for this compound be obtained, and what software is recommended for structural refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key considerations:

- Crystallization : Use solvent diffusion (e.g., ethanol/water) to obtain high-quality crystals.

- Data collection : Employ synchrotron sources for high-resolution data, especially for resolving naphthalene ring disorder.

- Refinement : Use SHELXL for small-molecule refinement due to its robustness in handling hydrogen bonding and torsional parameters . For macromolecular complexes (e.g., protein-ligand structures), SHELXPRO provides compatibility with PDB formats .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from impurity profiles or assay conditions. Mitigation strategies include:

- Impurity profiling : Compare HPLC retention times and mass spectra against reference standards (e.g., nafcillin sodium or penilloic acid derivatives) to identify byproducts .

- Assay optimization : Standardize cell-based assays (e.g., calcium channel blocking) using controls like lercanidipine hydrochloride, and validate via dose-response curves .

- Toxicological cross-check : Reference toxicokinetic data for naphthalene derivatives (e.g., 2-methylnaphthalene) to contextualize cytotoxicity thresholds .

Q. How can computational methods predict the compound’s interactions with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like angiotensin-converting enzyme (ACE), leveraging structural analogs (e.g., captopril’s thiol-pyrrolidine motif) .

- MD simulations : Apply GROMACS to assess stability in aqueous environments, focusing on the naphthalene moiety’s hydrophobicity and hydrochloride salt dissociation .

- ADMET prediction : Tools like SwissADME evaluate bioavailability, referencing pharmacopoeial guidelines for carboxylic acid derivatives .

Q. What advanced analytical techniques are suitable for characterizing environmental degradation products of this compound?

- LC-MS/MS : Detect hydroxylated or oxidized metabolites using MRM transitions (e.g., m/z 168→122 for pyrrolidine fragments) .

- GC-MS : Identify volatile byproducts (e.g., naphthalene derivatives) with electron ionization (EI) fragmentation patterns .

- Ecotoxicity assays : Align with OECD guidelines for aquatic toxicity, using Daphnia magna or algal growth inhibition tests .

Methodological Challenges and Solutions

Q. How to address low yields in the final hydrochloride salt formation?

- Solvent selection : Anhydrous ethanol or acetone improves protonation efficiency.

- Counterion exchange : Replace chloride with alternative anions (e.g., trifluoroacetate) for better crystallinity, then revert via ion-exchange resins .

- Process monitoring : Use in-line pH probes to optimize HCl stoichiometry .

Q. What strategies validate the compound’s chiral integrity under physiological conditions?

- Circular dichroism (CD) spectroscopy : Compare spectra with enantiopure standards (e.g., (R)-proline hydrochloride) to detect configuration shifts .

- Stability studies : Incubate in simulated gastric fluid (pH 1.2) and monitor racemization via chiral HPLC .

Regulatory and Safety Considerations

Q. How to align synthetic protocols with pharmacopeial guidelines for impurity thresholds?

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure .

- Waste disposal : Classify as WGK 2 (water hazard) and incinerate at >800°C to prevent naphthalene release .

Data Contradiction Analysis Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.